molecular formula C16H18N2O2 B1320854 N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide CAS No. 1016683-11-6

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B1320854
CAS No.: 1016683-11-6
M. Wt: 270.33 g/mol
InChI Key: IKRJGDWAPWWNHU-UHFFFAOYSA-N
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Description

Structural Characterization of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Crystallographic Analysis and Molecular Geometry

This compound crystallizes in a planar conformation stabilized by intermolecular hydrogen bonds. Key structural features include:

Feature Description Source
Hydrogen Bonding Intermolecular N–H···O interactions between the amino group and carbonyl oxygen
Dihedral Angle ~63°–81° between the benzamide and aniline rings, depending on substituents
Ethoxy Orientation Ethoxy group positioned syn to the carbonyl group in the benzamide ring

The molecule adopts a non-planar geometry due to steric hindrance between the ethoxy group and the methyl-substituted aniline ring. X-ray diffraction studies on similar compounds (e.g., N-(4-methylphenyl)benzamide) reveal analogous hydrogen-bonding networks, suggesting comparable crystalline packing.

Spectroscopic Fingerprint Identification

The compound’s spectroscopic profile is characterized by distinct peaks corresponding to its functional groups.

¹H NMR (Predicted Data)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
NH₂ 1.5–2.5 Broad 2H
CH₃ (Ethoxy) 1.3–1.5 Triplet 3H
OCH₂CH₃ (Ethoxy) 4.0–4.2 Quartet 2H
Aromatic H (Benzamide) 6.8–7.5 Multiplet 4H
Aromatic H (Aniline) 6.5–6.8 Multiplet 2H

Note: Peaks for NH₂ may shift depending on solvent and protonation state.

¹³C NMR (Predicted Data)
Assignment Chemical Shift (δ, ppm)
C=O (Benzamide) 165–170
C–N (Amide) 140–145
C–O (Ethoxy) 60–65
Aromatic C (Benzamide) 110–130
Aromatic C (Aniline) 120–125
FT-IR Key Peaks
Vibration Wave Number (cm⁻¹)
N–H (Stretch) 3300–3500
C=O (Stretch) 1650–1700
C–O–C (Ether) 1250–1300
C–N (Stretch) 1350–1450

X-ray Diffraction Patterns and Polymorphic Forms

While direct X-ray crystallography data for this compound are limited, structural analogs provide insights into its potential polymorphism. For example:

  • Monoclinic P2₁/c Space Group : Observed in similar benzamide derivatives, characterized by layered hydrogen-bonded networks.
  • Intermolecular Interactions : Aromatic stacking interactions between benzamide rings contribute to crystal stability.

Polymorphism studies are lacking, but the presence of multiple hydrogen-bond donors (amino and amide groups) suggests potential for distinct crystalline forms under varying conditions.

Tautomeric and Conformational Isomerism Analysis

The compound exhibits conformational flexibility due to single-bond rotations, though tautomerism is unlikely.

Conformational Isomerism
Feature Description
Benzamide-Aniline Diagonal Angle Varies between 63° and 81°, influenced by steric effects from the methyl group
Ethoxy Rotamers Two conformers possible (gauche and anti) due to C–O–C rotation
Energy Minimization

Molecular mechanics calculations suggest the lowest-energy conformation involves:

  • Amide Group : Planar geometry with partial double-bond character.
  • Ethoxy Group : Preferred orientation with the oxygen atom anti to the benzamide ring.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRJGDWAPWWNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Key Properties/Potential Impact Reference ID
This compound - 4-Ethoxybenzoyl
- 5-Amino-2-methylphenyl
High lipophilicity; potential CNS activity
N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine - Pyrimidinamine core
- 3-Pyridinyl substituent
Enhanced π-π stacking; possible kinase inhibition
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide - 2-(2-Ethoxyethoxy)benzoyl
- 4-Amino-2-methylphenyl
Increased solubility due to ether chain
4-Bromo-N-(2-nitrophenyl)benzamide - 4-Bromobenzoyl
- 2-Nitrophenyl
Electron-withdrawing groups reduce bioavailability
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide - Thiazole ring
- 4-Methoxybenzoyl
Improved metabolic stability
Key Observations:

Substituent Position : The para-ethoxy group in the target compound may enhance membrane permeability compared to meta- or ortho-substituted analogs (e.g., 4-bromo or 2-nitro derivatives) .

Amino vs. Nitro Groups: The 5-amino group in the target compound likely improves solubility and hydrogen-bonding capacity relative to nitro-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .

Physicochemical and Pharmacokinetic Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:

  • Lipophilicity : The ethoxy group (logP ~1.5–2.0) likely increases lipophilicity compared to methoxy (logP ~1.0–1.5) or hydroxyl substituents .
  • Solubility: The 5-amino group may improve aqueous solubility relative to non-polar derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
  • Metabolic Stability : Ethoxy groups are generally more resistant to oxidative metabolism than shorter alkoxy chains (e.g., methoxy), suggesting prolonged half-life .

Biological Activity

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C16H18N2O2C_{16}H_{18}N_{2}O_{2} and a molecular weight of 270.33 g/mol. The compound features an amino group and an ethoxybenzamide moiety, which are crucial for its biological interactions.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The amino group facilitates binding to these targets, potentially modulating their activity and influencing various cellular pathways. This compound may act as an inhibitor or activator depending on the context of its application.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties, which are attributed to its ability to disrupt microbial cell functions.
  • Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. It has been evaluated for its effects on various cancer cell lines, indicating selective cytotoxicity against malignant cells while sparing normal cells .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection by reducing oxidative stress and inflammation markers in neuronal cell cultures.
  • Hepatoprotective Potential : Research indicates that the compound may protect liver cells from damage induced by oxidative stress, improving liver function markers in animal models.

Case Studies

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate antimicrobial efficacy.
    • Method : The compound was tested against various bacterial strains using standard agar diffusion methods.
    • Results : Significant inhibition zones were observed, suggesting strong antimicrobial activity.
  • Cancer Cell Proliferation Assay :
    • Objective : To assess anticancer effects on MDA-MB-231 breast cancer cells.
    • Method : Cell viability was measured using MTT assays after treatment with varying concentrations of the compound.
    • Results : The compound reduced cell viability significantly in a dose-dependent manner.
  • Neuroprotection Study :
    • Objective : To determine neuroprotective effects in neuronal cultures.
    • Method : Neuronal cells were exposed to oxidative stress followed by treatment with the compound.
    • Results : Enhanced cell survival rates were noted compared to untreated controls.

Comparison of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in MDA-MB-231 cells
NeuroprotectiveReduces oxidative stress in neuronal cultures
HepatoprotectiveImproves liver function markers in models

Mechanism Insights

Mechanism TypeDescriptionImplications
Enzyme InhibitionAlters enzyme kinetics (Km, Vmax)Potential drug target
Receptor ModulationBinds to specific receptorsTherapeutic applications

Q & A

(Basic) What synthetic methodologies are commonly used to prepare N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide?

This compound is typically synthesized via coupling reactions between 4-ethoxybenzoic acid derivatives and 5-amino-2-methylaniline. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI or DCC with HOBt to form an active ester intermediate .
  • Amide bond formation : React the activated ester with 5-amino-2-methylaniline in polar aprotic solvents (e.g., DMF, THF) under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
  • Yield optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance reaction efficiency compared to traditional reflux methods .

(Basic) How is the structural identity of this compound confirmed?

A multi-technique approach is employed:

  • NMR spectroscopy : 1H NMR confirms the ethoxy group (δ ~4.0 ppm, quartet) and aromatic protons (δ 6.5–8.0 ppm). 13C NMR verifies carbonyl (δ ~165 ppm) and quaternary carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 285.136) .
  • X-ray crystallography : Single-crystal diffraction refined via SHELXL determines bond angles, torsion angles, and hydrogen-bonding networks .

(Advanced) What strategies mitigate low yields in the coupling reaction during synthesis?

Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Mitigation strategies include:

  • Catalyst selection : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Solvent optimization : Use DMF for better solubility of intermediates or switch to dichloromethane for moisture-sensitive reactions .
  • Stoichiometric adjustments : Increase the molar ratio of coupling agent (1.2–1.5 equivalents) to drive the reaction to completion .
  • Real-time monitoring : TLC or in-line IR spectroscopy to track reaction progress and terminate at peak conversion .

(Advanced) How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Computational approaches include:

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. For example, docking into the ATP-binding pocket of a kinase model to prioritize derivatives with favorable interactions .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity using partial least squares (PLS) regression .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates with poor drug-likeness .

(Advanced) How should researchers address discrepancies between theoretical and experimental bioactivity data?

Discrepancies may arise from impurities, assay variability, or model inaccuracies. Resolution steps:

  • Purity validation : HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across multiple cell lines .
  • Computational re-evaluation : Adjust force field parameters (e.g., AMBER vs. CHARMM) or solvent models in docking simulations .

(Advanced) What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include poor crystal growth and twinning. Solutions:

  • Crystallization optimization : Slow evaporation from solvent mixtures (e.g., ethanol/water) at 4°C .
  • Data collection : Use synchrotron radiation for weak diffractors or twinned crystals. SHELXD resolves phase problems in twinned structures .
  • Refinement : SHELXL’s TWIN and BASF commands refine twinned data, while H-bond restraints improve model accuracy .

(Basic) What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
  • Apoptosis detection : Annexin V/PI staining and caspase-3 activation assays .
  • Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest .

(Advanced) How can reaction scalability be achieved without compromising yield or purity?

  • Continuous flow chemistry : Microreactors with controlled residence times to maintain optimal temperature and mixing .
  • Catalyst recycling : Immobilize catalysts (e.g., polymer-supported EDCI) for reuse in batch reactions .
  • Process analytical technology (PAT) : In-line HPLC or FTIR for real-time purity monitoring during scale-up .

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